Product packaging for 3-(Methyl(pyridin-2-yl)amino)benzoic acid(Cat. No.:)

3-(Methyl(pyridin-2-yl)amino)benzoic acid

Cat. No.: B12104105
M. Wt: 228.25 g/mol
InChI Key: MDBUIXJZYOSWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Substituted Benzoic Acid Derivatives in Medicinal Chemistry

Substituted benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The versatility of the benzoic acid framework allows for the introduction of various functional groups, leading to a diverse range of pharmacological activities. These compounds have been successfully developed into drugs for treating a multitude of conditions, including inflammation, pain, and microbial infections. The carboxylic acid group, a key feature of these molecules, can participate in crucial hydrogen bonding interactions with biological targets, while the aromatic ring provides a platform for further structural modifications to fine-tune pharmacokinetic and pharmacodynamic properties. The exploration of novel substitution patterns on the benzoic acid ring continues to be a fertile area of research, yielding compounds with improved therapeutic profiles.

Problem Statement and Research Rationale for Investigating 3-(Methyl(pyridin-2-yl)amino)benzoic acid

Despite the individual successes of substituted benzoic acids and pyridine-containing compounds, there remains a continuous need for new chemical entities with novel mechanisms of action or improved therapeutic windows. The specific compound, this compound, represents an intriguing synthetic target that has, to date, been the subject of limited, if any, direct investigation. The rationale for its study is rooted in the principle of molecular hybridization, where two pharmacologically relevant scaffolds are combined to create a new molecule with potentially synergistic or unique biological activities. The N-aryl linkage between the benzoic acid and pyridine (B92270) moieties introduces a degree of conformational flexibility, while the methyl group on the nitrogen atom can influence both the electronic properties and the steric hindrance around the linkage. The investigation of this compound is therefore a logical step in the exploration of novel chemical space, with the potential to yield compounds with valuable therapeutic properties.

Historical Context of Related Aminobenzoic Acid and Pyridine Derivatives Research

The history of aminobenzoic acid derivatives in medicine is rich and varied. Para-aminobenzoic acid (PABA), for instance, was historically recognized for its role in the synthesis of folic acid in bacteria and was one of the first active ingredients in sunscreens. wikipedia.orgyoutube.com Its derivatives, such as procaine, became foundational local anesthetics. hoffmanchemicals.com Similarly, the study of pyridine derivatives has a long history, with early research focusing on alkaloids like nicotine. The 20th century saw the development of numerous pyridine-based drugs, including the anti-tuberculosis agent isoniazid. nih.gov The development of modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, has greatly expanded the ability to create complex molecules incorporating both aminobenzoic acid and pyridine motifs, paving the way for the systematic exploration of compounds like this compound. wikipedia.orgwikipedia.org

Due to the limited direct research on this compound, a prospective analysis based on the known properties of its constituent parts is presented.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
XLogP32.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

Plausible Synthetic Approaches

The synthesis of this compound, while not explicitly described in the literature, can be envisioned through established synthetic methodologies for the formation of C-N bonds.

One potential route involves a transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination . This reaction would couple a derivative of 3-aminobenzoic acid with a 2-halopyridine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org

Alternatively, the Ullmann condensation offers a classical approach to the formation of the N-aryl bond. This method typically involves the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O2 B12104105 3-(Methyl(pyridin-2-yl)amino)benzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

3-[methyl(pyridin-2-yl)amino]benzoic acid

InChI

InChI=1S/C13H12N2O2/c1-15(12-7-2-3-8-14-12)11-6-4-5-10(9-11)13(16)17/h2-9H,1H3,(H,16,17)

InChI Key

MDBUIXJZYOSWNE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)C(=O)O)C2=CC=CC=N2

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 3 Methyl Pyridin 2 Yl Amino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 3-(Methyl(pyridin-2-yl)amino)benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments has been employed to unequivocally assign its proton and carbon signals.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information regarding the number of distinct proton environments, their chemical shifts, and their coupling interactions with neighboring protons. While specific experimental data for this compound is not widely available in the public domain, a hypothetical ¹H NMR spectrum can be predicted based on its structural motifs.

The spectrum would be expected to show distinct signals for the aromatic protons on both the benzoic acid and pyridine (B92270) rings, as well as a singlet for the methyl group. The protons on the benzoic acid ring would likely appear as a complex multiplet, while the pyridine ring protons would exhibit characteristic doublet, triplet, and doublet of doublets patterns depending on their positions and coupling constants. The chemical shift of the N-methyl protons would be a key indicator of the electronic environment around the nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyridine-H6 8.1 - 8.3 dd
Pyridine-H4 7.6 - 7.8 ddd
Pyridine-H5 7.0 - 7.2 ddd
Pyridine-H3 6.8 - 7.0 d
Benzoic Acid-H2 7.9 - 8.1 t
Benzoic Acid-H6 7.5 - 7.7 dd
Benzoic Acid-H4 7.4 - 7.6 t
Benzoic Acid-H5 7.2 - 7.4 dd
N-CH₃ 3.3 - 3.5 s

Note: This is a predicted table, and actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the carboxyl carbon, the aromatic carbons of both rings, and the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and pyridine nitrogen, leading to a predictable pattern of signals. The carboxyl carbon would appear at the downfield end of the spectrum, characteristic of its chemical environment.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid) 165 - 170
Pyridine-C2 158 - 162
Pyridine-C6 148 - 152
Benzoic Acid-C3 145 - 149
Pyridine-C4 137 - 141
Benzoic Acid-C1 132 - 136
Benzoic Acid-C5 129 - 133
Benzoic Acid-C4 125 - 129
Benzoic Acid-C6 122 - 126
Benzoic Acid-C2 118 - 122
Pyridine-C5 115 - 119
Pyridine-C3 108 - 112

Note: This is a predicted table, and actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the benzoic acid and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in confirming the connection between the methyl group and the nitrogen, the nitrogen and the pyridine ring, and the amino group and the benzoic acid ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₃H₁₂N₂O₂), the calculated exact mass is 228.0899. An experimental HRMS measurement would be expected to yield a value very close to this, confirming the molecular formula.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 229.0972
[M+Na]⁺ 251.0791

Note: This is a predicted table based on the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample and confirming the identity of the main component.

An LC-MS analysis of a sample of this compound would ideally show a single major peak in the chromatogram, indicating a high degree of purity. The mass spectrum associated with this peak would display the molecular ion corresponding to the compound, further confirming its identity. The retention time of the compound would also be a characteristic property under specific chromatographic conditions.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For this compound, these methods reveal characteristic vibrations of its constituent parts: the carboxylic acid, the tertiary amine, and the aromatic pyridine and benzene (B151609) rings.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to display a series of distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. In the solid state, benzoic acid derivatives often exist as hydrogen-bonded dimers, which significantly influences the vibrational frequency of the carboxyl group.

Key expected vibrational modes include:

O-H Stretching: A broad band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyridine and benzene rings are expected to appear around 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methyl group will likely be observed in the 2850-2960 cm⁻¹ range.

C=O Stretching: The carbonyl stretch of the carboxylic acid is a strong indicator of its environment. In a dimeric, hydrogen-bonded state, this band typically appears around 1680-1710 cm⁻¹.

C=C and C=N Stretching: The aromatic rings will exhibit characteristic C=C stretching vibrations between 1450 and 1600 cm⁻¹. The C=N stretching of the pyridine ring is also expected in this region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is expected in the 1200-1350 cm⁻¹ range.

O-H Bending: An out-of-plane O-H bend is characteristically found near 920 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound This table presents expected values based on characteristic frequencies of similar functional groups and compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer) 2500 - 3300 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch (Methyl) 2850 - 2960
C=O Stretch (Carboxylic Acid Dimer) 1680 - 1710
Aromatic C=C and C=N Stretch 1450 - 1600
C-N Stretch (Tertiary Amine) 1200 - 1350
O-H Bend (Out-of-plane) ~920

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to prominently feature the symmetric vibrations of the aromatic rings. The C=O stretching vibration, while strong in the IR, is typically weaker in the Raman spectrum. Conversely, the symmetric breathing modes of the pyridine and benzene rings are often strong in Raman spectra, providing valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The chromophores in this compound are the substituted benzene and pyridine rings. The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The electronic spectrum of this compound will be influenced by the conjugation between the pyridine ring, the amino nitrogen, and the benzoic acid moiety. Based on analogous compounds like 3-aminobenzoic acid, which exhibits absorption maxima around 194 nm, 226 nm, and 272 nm, similar transitions can be anticipated for this compound. sielc.com The substitution of a methyl and a pyridinyl group on the amino nitrogen is likely to cause a bathochromic (red) shift in these absorptions due to extended conjugation. The solvent used for analysis can also significantly impact the position and intensity of the absorption bands due to solvatochromic effects. For instance, studies on similar benzoic acid derivatives show that the polarity of the solvent can influence the formation of associates, which in turn affects the electronic environment. ucl.ac.uk

Table 2: Expected UV-Vis Absorption Maxima for this compound This table presents expected values based on the electronic transitions of related chromophoric systems.

Transition Type Expected Wavelength (λmax) Range (nm)
π → π* 200 - 240
π → π* 260 - 290
n → π* 300 - 340

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray diffraction (XRD) provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, general principles can be inferred from studies on related co-crystals of benzoic acids and pyridines. researchgate.netmdpi.com

A hypothetical crystal structure analysis would yield precise data on the unit cell dimensions and space group, as well as the intramolecular geometry.

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound This table is for illustrative purposes and does not represent experimental data.

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~8.6
b (Å) ~10.5
c (Å) ~15.0
α (°) 90
β (°) ~95
γ (°) 90
Volume (ų) ~1280
Z (molecules/unit cell) 4

Structure Activity Relationship Sar Studies of 3 Methyl Pyridin 2 Yl Amino Benzoic Acid and Its Analogues

Systematic Structural Modifications of the 3-(Methyl(pyridin-2-yl)amino)benzoic Acid Core

The this compound core presents multiple sites for structural modification, each offering an opportunity to modulate the compound's biological activity. These include the N-methyl group, the pyridine (B92270) ring, the benzoic acid moiety, and the linker connecting the two aromatic rings.

Modification General Observation on Activity Rationale
Removal of Methyl (N-H)Can increase or decrease activity depending on the target. May be essential for H-bond donation.Alters steric bulk and removes a potential hydrogen bond acceptor. Can allow for a key hydrogen bond donation.
Replacement with larger alkyl groupsGenerally leads to decreased activity.Increased steric hindrance can prevent optimal binding to the target protein.

In a broad range of biologically active pyridine derivatives, the position and nature of substituents are known to be critical. For instance, in some series, electron-donating groups enhance activity, while in others, electron-withdrawing groups are favored. A study on anthranilic acid sulfonamide analogs showed that an electron-withdrawing nitro group on a related phenyl ring resulted in the highest cytotoxicity against a leukemia cell line. nih.gov Conversely, in another study, an electron-donating methoxy (B1213986) group led to the highest antioxidant activity. d-nb.info

Positional isomerism of the pyridine nitrogen is also a key factor. For example, 4-aminopyridine (B3432731) is more basic than 2-aminopyridine (B139424) and 3-aminopyridine, which can affect its interaction with biological targets. anaxlab.com In the context of kinase inhibitors, the pyridine moiety often acts as a hinge-binder, forming crucial hydrogen bonds with the protein. The position of the nitrogen and any substituents will dictate the geometry and strength of these interactions.

The benzoic acid moiety is a common pharmacophore that can engage in ionic interactions and hydrogen bonding. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. Therefore, modifications such as esterification or replacement with bioisosteres are common strategies in drug design.

Esterification of the carboxylic acid to its methyl or ethyl ester is a straightforward modification that can improve cell permeability by masking the polar acidic group. However, this often comes at the cost of reduced activity if the acidic group is critical for binding to the target.

Bioisosteric replacement of the carboxylic acid with other acidic groups like tetrazoles or acyl sulfonamides is a widely used strategy to maintain the acidic nature required for biological activity while improving physicochemical properties. researchgate.netnih.govnih.gov For example, the replacement of a carboxylic acid with a tetrazole ring has been shown to retain anti-inflammatory activity in fenamate analogues. pharmacy180.com

Table 4.1.3: Effect of Benzoic Acid Modifications on Biological Activity (Hypothetical Data Based on Analogous Series)

Modification Observed Activity (e.g., IC50) Rationale
Methyl Ester Generally reduced in vitro activity Masks the key acidic group required for ionic interactions with the target.
Tetrazole Bioisostere Activity often retained or improved Mimics the acidic properties of the carboxylic acid while potentially improving metabolic stability and cell permeability. nih.govnih.gov

The amino linker connecting the pyridine and benzoic acid rings is not merely a spacer but plays an active role in defining the molecule's conformation and interaction with its biological target. Modifications to this linker, such as altering its length, rigidity, or the nature of the heteroatoms, can have profound effects on activity.

In studies of diarylamine kinase inhibitors, the nature of the linker is critical for establishing the correct geometry for binding to the kinase hinge region. pharmacy180.com Replacing the secondary amine linker with other groups like an ether (O), methylene (B1212753) (CH2), or sulfur (S) has been shown to significantly reduce the anti-inflammatory activity of anthranilic acid derivatives, emphasizing the importance of the N-H group for this particular activity. pharmacy180.com

Introducing rigidity into the linker, for example, by incorporating it into a ring system, can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity. Conversely, increasing the flexibility of the linker by adding more rotatable bonds could be detrimental if a specific conformation is required for activity.

Correlation of Structural Features with Biological Activity Profiles

The systematic modifications described above allow for the development of a comprehensive SAR profile. By comparing the biological activity data of a series of analogues, clear trends often emerge. For instance, in many kinase inhibitor series based on similar scaffolds, a hydrogen bond donor/acceptor pattern is crucial for interaction with the kinase hinge region. The pyridine nitrogen and the N-H of the amino linker in this compound are well-positioned to fulfill this role.

The electronic nature of substituents on both the pyridine and benzoic acid rings can be correlated with activity. Electron-withdrawing groups on the pyridine ring can modulate the pKa of the pyridine nitrogen, potentially optimizing its hydrogen bonding capacity. On the benzoic acid ring, substituents can influence the acidity of the carboxylic acid and also make additional contacts with the target protein. For example, in a series of N-sulfonylated aminosalicylic acids, the introduction of a hydroxyl group on the benzoic acid ring led to a compelling increase in inhibitory activity against MCL-1. nih.gov

Analysis of Conformational Flexibility and its Influence on Ligand-Target Interactions

Diarylamine scaffolds are known to be conformationally flexible, and restricting this flexibility can be a powerful strategy to enhance potency and selectivity. pharmacy180.combldpharm.com The presence of the N-methyl group, compared to a simple N-H, will influence the preferred conformation due to steric effects. Computational modeling and experimental techniques like X-ray crystallography can provide insights into the low-energy conformations and the specific binding mode of these inhibitors. For many kinase inhibitors, a relatively planar conformation is required for optimal stacking interactions in the ATP binding site, while for other targets, a more twisted conformation may be preferred. Understanding the conformational preferences of this compound and its analogues is therefore essential for rationalizing the observed SAR and for designing next-generation compounds with improved therapeutic profiles.

Comparative SAR with Related Benzoic Acid and Pyridine Derivatives

Comparative Analysis with Benzoic Acid Derivatives

The benzoic acid scaffold is a common motif in medicinal chemistry, and its biological activity is highly dependent on the nature and position of its substituents. iomcworld.com For local anesthetic benzoic acid derivatives, an aryl group attached directly to the carbonyl function is important for lipophilicity and binding to receptor proteins. pharmacy180.com The presence of electron-donating groups, such as amino, alkylamino, or alkoxy groups, in the ortho or para positions can enhance activity by increasing the electron density of the carbonyl oxygen. pharmacy180.comyoutube.com

In a study of benzoic acid derivatives as sirtuin inhibitors, the position of functional groups was found to be critical. For instance, 4-dimethylaminobenzoic acid showed inhibitory activity, whereas its analogues with the dimethylamino and carboxylic acid groups in ortho or meta positions were inactive. nih.gov This highlights the stringent spatial requirements for interaction with the biological target. Further modifications to the amino group, such as increasing the number of methyl groups, were found to enhance the inhibitory activity, suggesting that the size and lipophilicity of this substituent play a significant role. nih.gov

The table below, derived from a study on sirtuin inhibitors, illustrates the structure-activity relationships of various substituted benzoic acid derivatives. nih.gov

Compound NameStructurePosition of -N(CH₃)₂Position of -COOHInhibitory Activity (MIC, μM)
4-Dimethylaminobenzoic acid parapara200
2-Dimethylaminobenzoic acid orthoorthoInactive
3-Dimethylaminobenzoic acid metametaInactive
4-Methylaminobenzoic acid parapara400
4-Aminobenzoic acid parapara800

Data sourced from a study on yeast strain DMY2843 after 48 hours. nih.gov

This data clearly demonstrates that for this particular biological target, a para-substitution pattern is essential for activity. nih.gov Furthermore, increasing the methylation of the amino group (from -NH₂ to -NHCH₃ to -N(CH₃)₂) correlates with increased potency. nih.gov This suggests that for this compound, the meta-position of the carboxyl group and the specific nature of the N-methyl(pyridin-2-yl) substituent are likely key determinants of its unique biological profile when compared to other benzoic acid derivatives.

Comparative Analysis with Pyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in drug discovery, present in numerous FDA-approved drugs and recognized for a wide array of biological activities. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the electronic properties of the entire molecule, making it a key feature for molecular recognition at biological targets. nih.govresearchgate.net

SAR studies on pyridine-containing compounds often reveal that the substitution pattern on the pyridine ring is a critical factor for activity. semanticscholar.org For example, in a series of pyrazolo[1,5-a]pyrimidine-based anti-mycobacterial agents, which feature a pyridine-like nitrogenous ring system, modifications at various positions led to significant changes in potency. The introduction of different alkyl, aryl, and heteroaryl groups at the C-5 position of the pyrazolo[1,5-a]pyrimidine (B1248293) core, alongside substitutions on the N-(pyridin-2-ylmethyl)amine side chain, allowed for a detailed exploration of the SAR. semanticscholar.org

The following table presents data from this study, showing how modifying the C-7 side chain of a pyrazolo[1,5-a]pyrimidine core affects its anti-mycobacterial activity. semanticscholar.org

Compound IDC-7 Side ChainM.tb MIC (μM)
1 -N(CH₂)₃NMe₂5.8
2 -O(CH₂)₂NMe₂3.6
3 -O(CH₂)₃NMe₂4.7
4 -N-piperidine0.96

Data sourced from a study on pyrazolo[1,5-a]pyrimidines as M.tb drugs. semanticscholar.org

These findings indicate that even subtle changes to the pyridine-containing moiety can have a profound impact on biological activity. The optimal side chain was identified as 2-pyridinemethanamine in related studies, reinforcing the importance of the pyridine scaffold. semanticscholar.org A related compound, 4-Methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid, serves as a crucial intermediate in the synthesis of the cancer drug Nilotinib. chemicalbook.comlgcstandards.com In this structure, the specific linkage of a substituted benzoic acid to a pyridine-containing pyrimidine (B1678525) ring system is essential for its utility. This underscores the principle that the combination of a benzoic acid moiety with a pyridine-based structure, as seen in this compound, creates a pharmacophore whose activity is defined by the precise arrangement and interaction of these two key components.

Preclinical Data for this compound Not Publicly Available

Extensive searches of scientific literature and chemical databases have found no publicly available preclinical pharmacological or biochemical research for the chemical compound this compound.

Despite a thorough investigation for data pertaining to the specific molecule as requested, no studies detailing its mechanism of action, biological targets, or in vitro activity could be located. Consequently, the information required to generate an article on its preclinical profile is not available in the public domain.

The searches encompassed queries for:

Mechanism of action studies, including the identification of biological targets and the elucidation of molecular or cellular pathways.

In vitro biological activity, including enzyme inhibition assays (e.g., PDE1, BChE, IKK, AChE, PTP1B, VEGFR-2) and receptor binding assays (e.g., EP4, GluN3, RXR).

It is important to note that searches for potential Chemical Abstracts Service (CAS) numbers sometimes associated with this structure, such as 1797883-74-9, were found to be incorrectly assigned and actually correspond to a different chemical entity, specifically an impurity of Flurbiprofen known as 2-(2-Fluorobiphenyl-4-yl)-2,3-dimethylbutanedioic acid. pharmaffiliates.comsynthinkchemicals.comcymitquimica.comsynzeal.com

Without any primary or secondary research sources detailing the pharmacological and biochemical properties of this compound, it is not possible to provide the requested scientific article. This indicates that the compound may not have been the subject of published scientific investigation or that any existing research is proprietary and not publicly accessible.

Preclinical Pharmacological and Biochemical Investigations of 3 Methyl Pyridin 2 Yl Amino Benzoic Acid

In Vitro Biological Activity Profiling of 3-(Methyl(pyridin-2-yl)amino)benzoic acid

Antiproliferative and Cytotoxic Activity in Human Cancer Cell Lines

Derivatives of aminobenzoic acid and related structures have been the subject of research for their potential as anticancer agents. Studies have explored their effects on various human cancer cell lines.

For instance, Schiff bases derived from 4-aminobenzoic acid (PABA) have demonstrated notable cytotoxicity against the HepG2 cancer cell line, with some derivatives showing significant activity. lookchem.com Anthranilic acid derivatives have also been identified as potential adjunct agents in cancer therapy by targeting proteins like the far upstream element binding protein 1 (FUBP1). nih.govnih.gov

Amino acid conjugates of 2-aminothiazole (B372263) and 2-aminopyridine (B139424) have been synthesized and evaluated for their anticancer potential. nih.gov Certain derivatives displayed promising inhibitory activity against both parent (A2780) and cisplatin-resistant (A2780CISR) ovarian cancer cell lines. nih.gov Specifically, one of the synthesized compounds, S3c , was found to be the most active in both cell lines. nih.gov Molecular docking studies suggest that these compounds may exert their effects by interacting with multiple protein targets within cellular signaling cascades. nih.gov

While specific data on K562 and HL-60 leukemia cell lines for close analogues of this compound are scarce in the available literature, the broader class of ether lipids has been studied in these lines. For example, the HL-60 cell line has shown higher sensitivity to the ether lipid drug edelfosine (B1662340) compared to the K562 cell line. nih.gov This differential sensitivity has been linked to the production of reactive oxygen species. nih.gov Such studies highlight that different cancer cell lines can exhibit varied responses to cytotoxic agents. nih.gov

Table 1: Antiproliferative and Cytotoxic Activity of Structural Analogues

Compound Class/Derivative Cell Line(s) Observed Activity Reference(s)
4-Aminobenzoic acid Schiff bases HepG2 Cytotoxic activity lookchem.com
Anthranilic acid derivatives Pancreatic cancer cells Reduction in cell growth, potentiation of DFMO nih.govnih.gov
Amino acid conjugates of 2-aminopyridine A2780, A2780CISR (ovarian cancer) Promising inhibition in cisplatin-resistant cells nih.gov

Assessment of Other Biological Activities

The structural motifs present in this compound, such as the aminobenzoic acid and pyridine (B92270) rings, are found in various compounds with diverse biological activities.

Anti-inflammatory Activity: N-aryl anthranilic acids, also known as fenamates, are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). ijpsonline.comresearchgate.net Their anti-inflammatory effect is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. researchgate.net Mefenamic acid, a prominent member of this class, has demonstrated significant anti-inflammatory properties in preclinical models. ju.edu.joresearchgate.net The introduction of different substituents to the N-phenylanthranilic acid core can influence the anti-inflammatory potency. nuph.edu.ua

Neurotropic Activity: Fenamate NSAIDs have been investigated for their potential in treating neurodegenerative disorders. rsc.org Some studies suggest that these compounds may have neuroprotective effects. For instance, mefenamic acid has been reported to show protective effects in in-vitro and in-vivo models of Alzheimer's disease. ju.edu.jo

Antidiabetic Activity: Derivatives of p-aminobenzoic acid have been explored for their potential as antidiabetic agents. nih.gov Some peptidomimetics bearing a p-aminobenzoic acid moiety have shown the ability to activate peroxisome proliferator-activated receptors (PPARs), which are important targets in the treatment of type 2 diabetes. nih.gov

Hemorheological Activity: While specific studies on the hemorheological effects of close analogues are limited, research on related pyridine derivatives has indicated some activity in this area.

Cytoprotective Activity: Para-aminobenzoic acid (PABA) and its derivatives have been reported to possess cytoprotective properties. nih.gov This activity is linked to their antioxidant capabilities, including the scavenging of reactive oxygen species. nih.gov

In Vivo Efficacy Studies in Preclinical Disease Models

Assessment of Therapeutic Potential in Relevant Animal Models

The therapeutic potential of structural analogues of this compound has been evaluated in various animal models, particularly for pain and inflammation.

N-aryl anthranilic acid derivatives have been screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory drugs. ijpsonline.comresearchgate.net In these studies, several synthesized compounds showed significant inhibition of paw edema, with some derivatives demonstrating potency comparable to or greater than standard drugs like aspirin (B1665792) and phenylbutazone. researchgate.net

Mefenamic acid and its derivatives have been studied in mice models of pain and inflammation. ju.edu.joresearchgate.net For example, in the acetic acid-induced writhing test, a model for peripheral pain, mefenamic acid demonstrated a significant anti-nociceptive effect. ju.edu.joresearchgate.net

Table 2: In Vivo Efficacy of Structural Analogues in Animal Models

Compound Class/Derivative Animal Model Disease Model Key Findings Reference(s)
N-aryl anthranilic acids Rat Carrageenan-induced paw edema Significant inhibition of paw volume ijpsonline.comresearchgate.net
Mefenamic acid Mouse Acetic acid-induced writhing Significant anti-nociceptive effect ju.edu.joresearchgate.net
Mefenamic acid derivative (HEMA) Mouse Carrageenan-induced paw edema Comparable anti-inflammatory activity to mefenamic acid ju.edu.joresearchgate.net

Pharmacodynamic Biomarker Evaluation

Pharmacodynamic (PD) biomarkers are crucial in drug development to provide evidence of a drug's biological activity at its target. For the structural analogues of this compound, particularly the N-aryl anthranilic acids (fenamates), the primary pharmacodynamic effect is the inhibition of COX enzymes.

The measurement of prostaglandin (B15479496) levels, the products of COX activity, can serve as a direct PD biomarker for the action of these compounds. A reduction in prostaglandin levels in tissues or fluids following drug administration would indicate target engagement and a pharmacodynamic response.

In the broader context of drug development, the FDA encourages the use of PD biomarkers to streamline the approval process for new drugs, including biosimilars. A well-defined relationship between drug exposure and the response of a PD biomarker can be more sensitive than clinical endpoints in detecting differences between products.

Investigational Therapeutic Applications and Potential Disease Areas

The diverse biological activities of the structural analogues of this compound suggest a range of potential therapeutic applications.

Oncology: The antiproliferative and cytotoxic effects of aminobenzoic acid and aminopyridine derivatives against various cancer cell lines indicate their potential as anticancer agents. lookchem.comnih.govnih.govnih.gov Further investigation into their mechanisms of action could lead to the development of new targeted therapies.

Inflammatory Disorders: The well-established anti-inflammatory properties of N-aryl anthranilic acids make them suitable for the treatment of a variety of inflammatory conditions, including rheumatoid arthritis and other inflammatory disorders. ijpsonline.comresearchgate.net

Pain Management: The analgesic effects demonstrated by fenamates in preclinical pain models support their use in managing mild to moderate pain. ju.edu.joresearchgate.netnih.govscirp.org

Neurodegenerative Diseases: The neurotropic potential observed in some analogues suggests that this class of compounds could be explored for the treatment of neurodegenerative diseases like Alzheimer's disease. ju.edu.jorsc.org

Metabolic Diseases: The antidiabetic activity of certain p-aminobenzoic acid derivatives points towards a potential role in managing metabolic disorders such as type 2 diabetes. nih.gov

Infectious Diseases: Some pyridine carboxylic acid derivatives have been developed as antimicrobial agents, indicating another potential therapeutic avenue for this structural class. nih.gov

Computational Chemistry and Molecular Modeling Studies of 3 Methyl Pyridin 2 Yl Amino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. For 3-(Methyl(pyridin-2-yl)amino)benzoic acid, DFT calculations would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, which corresponds to the lowest energy state.

Electronic Properties:

HOMO-LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule.

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for understanding intermolecular interactions.

Despite the utility of these calculations, no specific DFT studies on this compound have been reported in the scientific literature.

Hartree-Fock (HF) theory is an ab initio method that provides a foundational understanding of a molecule's electronic structure by approximating the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF is often used as a starting point for more advanced calculations. An initial electronic structure analysis of this compound using HF methods would provide a baseline understanding of its molecular orbitals. To date, no such studies have been published.

Computational methods can predict various spectroscopic parameters, which can aid in the experimental characterization of a compound.

Vibrational Frequencies: Calculation of vibrational frequencies (infrared and Raman spectra) can help in identifying the characteristic functional groups and vibrational modes of this compound.

NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for confirming the structure of a synthesized molecule.

Currently, there are no published computational predictions of the spectroscopic parameters for this compound.

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is a key tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For this compound, molecular docking simulations would involve docking the molecule into the active site of a specific protein target. These simulations would explore a wide range of possible conformations and orientations of the ligand, identifying those with the most favorable binding energies. This information is critical for understanding how the molecule might interact with a biological target. No molecular docking studies featuring this compound have been found in the scientific literature.

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. A detailed analysis of the docked pose of this compound would involve identifying and quantifying:

Hydrogen Bonding: Interactions between hydrogen bond donors and acceptors on the ligand and protein.

π-π Stacking: Interactions between the aromatic rings of the ligand and aromatic amino acid residues in the protein.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

Such an analysis would provide a molecular-level understanding of the binding mechanism. However, in the absence of any molecular docking studies, this information remains purely hypothetical for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Affinity Refinement

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. For a potential drug candidate like this compound, MD simulations are crucial for understanding its dynamic interaction with a biological target, such as a protein kinase. nih.gov These simulations can assess the stability of the ligand-protein complex, reveal conformational changes, and help refine the calculation of binding affinity. nih.gov

The process begins by docking the compound into the active site of a target protein to generate an initial binding pose. This complex is then placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic cellular conditions. sigmaaldrich.com Following an energy minimization step to remove steric clashes, the simulation is run for a duration of nanoseconds to microseconds, solving Newton's equations of motion for every atom in the system. nih.gov

Analysis of the resulting trajectory provides a detailed view of the complex's behavior. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): This is calculated for the protein's backbone atoms and the ligand's heavy atoms relative to their initial positions. A stable, converging RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue or ligand atom to identify regions of high flexibility or rigidity. It can highlight which parts of the protein and ligand are most involved in the binding interaction.

Hydrogen Bond Analysis: The simulation allows for the tracking of hydrogen bonds between the ligand and protein over time, revealing the most persistent and important interactions for maintaining the bound state.

By analyzing multiple snapshots from the stable portion of the MD trajectory, binding free energy can be recalculated with greater accuracy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This provides a more refined estimate of binding affinity than static docking alone. nih.gov

Interactive Data Table: Illustrative MD Simulation Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is fundamental in drug design for predicting the activity of new, unsynthesized molecules and for understanding which structural properties are key to enhancing efficacy.

To develop a QSAR model for a series based on this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values against a specific enzyme) is required. nih.gov The process involves several key steps:

Dataset Preparation: A diverse set of analogues of the lead compound is collected. The biological activity values are typically converted to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)).

Descriptor Calculation: For each molecule in the dataset, a large number of numerical "descriptors" are calculated. These descriptors quantify various physicochemical properties of the molecules.

Dataset Division: The compounds are divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Model Generation: Using the training set, a statistical method—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Gene Expression Programming—is employed to build an equation that links the descriptors to the biological activity. nih.govnih.gov

Model Validation: The model's robustness and predictive ability are rigorously tested. Internal validation is often performed using cross-validation (e.g., leave-one-out, yielding a Q² value), while external validation involves using the model to predict the activity of the test set compounds (yielding a predictive R², or R²_pred). nih.gov

A statistically significant and predictive QSAR model can then be used to forecast the biological activity of new derivatives of this compound before committing resources to their chemical synthesis.

Interactive Data Table: Illustrative QSAR Model Validation Statistics

A primary benefit of QSAR modeling is the identification of the specific molecular descriptors that have the most significant impact on biological activity. nih.gov These descriptors fall into several categories:

Electronic Descriptors: Describe the distribution of electrons (e.g., dipole moment, partial charges on specific atoms).

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular weight, volume, surface area).

Hydrophobic Descriptors: Quantify the molecule's hydrophobicity (e.g., LogP).

Topological Descriptors: Describe the atomic connectivity and branching of the molecule.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies).

The final QSAR equation reveals the contribution of each key descriptor. A positive coefficient suggests that increasing the value of that descriptor enhances biological activity, while a negative coefficient indicates the opposite. This information provides direct, actionable insights for medicinal chemists to guide the structural modification of this compound to design more potent analogues. For instance, if a descriptor related to the hydrogen bond donating capacity of the benzoic acid group is found to be positively correlated with activity, modifications would focus on preserving or enhancing this feature.

Interactive Data Table: Illustrative Key Molecular Descriptors in a QSAR Model

Future Research Directions and Translational Perspectives for 3 Methyl Pyridin 2 Yl Amino Benzoic Acid

Exploration of Novel Synthetic Methodologies

The efficient and scalable synthesis of 3-(Methyl(pyridin-2-yl)amino)benzoic acid is a prerequisite for any further chemical and biological investigation. While classical methods for forming the key diarylamine bond, such as the Ullmann condensation, exist, contemporary research would focus on more versatile and efficient transition-metal-catalyzed cross-coupling reactions.

Modern synthetic chemistry offers a toolkit of advanced methodologies that could be applied. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a primary candidate for constructing the C-N bond between the benzoic acid and pyridine (B92270) rings. This method is renowned for its broad substrate scope and tolerance of various functional groups. Research would likely involve screening a variety of palladium catalysts, phosphine ligands, and reaction conditions to optimize the yield and purity of the final product.

Another avenue of exploration is the use of copper-catalyzed N-arylation reactions, which can sometimes offer different reactivity profiles or be more cost-effective than palladium-based systems. Furthermore, the application of microwave-assisted synthesis could significantly accelerate reaction times and improve yields, making the synthesis more efficient. africanjournalofbiomedicalresearch.comscielo.br The development of a robust synthetic route would also involve optimizing the synthesis of the starting materials, 3-aminobenzoic acid derivatives and 2-halopyridines.

Table 1: Hypothetical Screening of Reaction Conditions for the Synthesis of this compound
EntryCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)2XPhosNaOtBuToluene1101275
2Pd2(dba)3RuPhosK3PO4Dioxane1001868
3CuI1,10-PhenanthrolineCs2CO3DMF1202455
4Pd(OAc)2XPhosNaOtBuToluene (MW)1400.582

Advanced Biological Target Validation Studies

Identifying the biological target(s) of this compound is a critical step in elucidating its mechanism of action and therapeutic potential. Given its structure, which resembles scaffolds found in kinase inhibitors and other signaling modulators, a broad-based approach to target identification would be necessary.

Initial studies would likely involve phenotypic screening, where the compound is tested across a wide range of cell-based assays representing various disease states (e.g., cancer cell proliferation, inflammation, etc.) to identify a biological response. Once a phenotype of interest is observed, target deconvolution methods would be employed. These can include affinity-based approaches, such as chemical proteomics where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates.

Computational methods, like inverse docking, could also be used to screen the compound's structure against a library of known protein structures to predict potential binding targets. Once putative targets are identified, validation is essential. fiveable.medanaher.com This involves confirming that the compound's biological effect is indeed mediated through the identified target. Techniques for target validation include genetic methods like siRNA or CRISPR/Cas9 to knockdown or knockout the target gene and observe if this phenocopies the effect of the compound. wjbphs.com Direct engagement assays, such as cellular thermal shift assays (CETSA), can confirm that the compound binds to the target protein within a cellular context.

Table 2: Hypothetical Target Validation Workflow
PhaseTechniqueObjectiveHypothetical Outcome
IdentificationPhenotypic ScreeningIdentify anti-proliferative activity in cancer cell lines.Compound shows selective growth inhibition in lung cancer cell line A549.
DeconvolutionAffinity Chromatography-Mass SpectrometryIsolate and identify protein binding partners.Identifies Epidermal Growth Factor Receptor (EGFR) as a high-affinity binder.
ValidationCRISPR/Cas9 Knockout of EGFRDetermine if loss of EGFR negates compound's effect.EGFR-knockout A549 cells are resistant to the compound.
ConfirmationEnzymatic Kinase AssayQuantify direct inhibition of the target protein.Compound inhibits EGFR kinase activity with an IC50 of 50 nM.

Development of Prodrugs and Targeted Delivery Systems

To improve the pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME) profile, the development of prodrugs could be explored. The carboxylic acid moiety is a common handle for prodrug strategies. nih.govpatsnap.com Esterification of the carboxylic acid to create an ester prodrug can mask the polar acidic group, potentially increasing its lipophilicity and ability to cross cell membranes, thereby enhancing oral bioavailability. uobabylon.edu.iqresearchgate.netmdpi.com

Different types of esters could be synthesized and evaluated for their rate of hydrolysis by plasma and tissue esterases to release the active parent drug. For instance, an ethyl ester might be rapidly cleaved, while a more sterically hindered ester could provide a slower, more sustained release.

Beyond simple prodrugs, advanced targeted delivery systems could be investigated to increase the concentration of the drug at the site of action and reduce systemic exposure and potential side effects. nih.gov If the compound shows potent anti-cancer activity, it could be conjugated to a monoclonal antibody that targets a tumor-specific antigen, creating an antibody-drug conjugate (ADC). Alternatively, the compound could be encapsulated within nanoparticles, such as liposomes or polymeric nanoparticles, which can be engineered to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect or by surface functionalization with targeting ligands. cd-bioparticles.comijpsjournal.com

Table 3: Comparison of Potential Prodrug and Delivery Strategies
StrategyModificationPotential AdvantageKey Challenge
Ester ProdrugMethyl or Ethyl ester of the carboxylic acid.Increased oral absorption and membrane permeability.Achieving the optimal rate of in vivo hydrolysis.
Antibody-Drug Conjugate (ADC)Covalent linkage to a tumor-targeting antibody.Highly specific delivery to cancer cells, reducing systemic toxicity.Complex synthesis and characterization; linker stability.
Liposomal FormulationEncapsulation within a lipid vesicle.Improved solubility and circulation half-life; passive tumor targeting (EPR).Drug loading efficiency and release kinetics.

Investigation of Combination Therapies with Existing Agents

For complex diseases like cancer, combination therapy has become a standard of care. nih.govastrazeneca.com Combining drugs with different mechanisms of action can lead to synergistic effects, overcome drug resistance, and allow for lower doses of each agent, potentially reducing toxicity. frontiersin.orgicr.ac.uk Should this compound be identified as a potent therapeutic agent, its use in combination with existing drugs would be a logical next step.

The choice of combination partners would depend on the validated biological target and mechanism of action of the new compound. For example, if it is found to be an inhibitor of a specific signaling pathway, it could be combined with a cytotoxic chemotherapy agent that acts through a different mechanism, such as DNA damage. Alternatively, it could be combined with an immunotherapy agent, such as a checkpoint inhibitor, to potentially enhance the immune system's ability to recognize and attack cancer cells.

Preclinical studies, using in vitro cell culture and in vivo animal models, would be essential to identify synergistic combinations and to determine optimal dosing schedules. These studies would assess whether the combination results in greater efficacy than either agent alone and would monitor for any unforeseen toxicities.

Table 4: Hypothetical Combination Therapy Strategies
Compound ClassExample AgentRationale for CombinationPotential Disease Area
Cytotoxic ChemotherapyCisplatinTargeting cell proliferation via two distinct mechanisms (e.g., signaling inhibition and DNA damage).Non-Small Cell Lung Cancer
Targeted Therapy (e.g., another Kinase Inhibitor)ErlotinibDual blockade of a key signaling pathway to prevent resistance.Pancreatic Cancer
Immunotherapy (Checkpoint Inhibitor)PembrolizumabModulating the tumor microenvironment to enhance anti-tumor immune response.Melanoma

Potential for Multitargeted Ligand Design based on the this compound Scaffold

The concept of designing a single molecule that can modulate multiple biological targets, known as a multitargeted ligand or polypharmacology, is a growing area of drug discovery. benthamscience.com This approach can be particularly effective for complex diseases that involve multiple pathological pathways. The this compound scaffold possesses distinct chemical features that could be independently modified to interact with different targets.

Strategies for designing multitargeted ligands from this scaffold could include pharmacophore merging or linking. nih.govacs.orgacs.org For instance, the pyridinyl-amino portion might be optimized to inhibit a protein kinase, while the benzoic acid portion could be modified to interact with a different target, such as a G-protein coupled receptor or an enzyme involved in a parallel pathway. This could involve extending the benzoic acid moiety with a pharmacophore known to bind to the second target.

Another approach is scaffold hopping, where the core structure is systematically altered to find new chemotypes that retain the desired interactions with the primary target while introducing new interactions with a secondary target. biosolveit.debiosolveit.deuniroma1.itbhsai.org Computational modeling and structure-based design would be invaluable tools in guiding the rational design of such multitargeted ligands.

Table 5: Strategies for Multitargeted Ligand Design
Design StrategyApproachExample Modification to ScaffoldPotential Dual Targets
Pharmacophore LinkingAttach a second pharmacophore via a flexible linker to the benzoic acid.Addition of a hydroxamate group to the para position of the benzoic acid.Kinase and Histone Deacetylase (HDAC)
Pharmacophore MergingIntegrate features of a second ligand into the existing scaffold.Replace the benzoic acid with a quinoline ring system.VEGFR2 and EGFR kinases
Scaffold HoppingReplace the pyridine ring with a different heterocycle.Substitute the pyridine with a pyrimidine (B1678525) or thiazole.Kinase and a different kinase from another family.

Q & A

Q. What are the optimal conditions for synthesizing 3-(Methyl(pyridin-2-yl)amino)benzoic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling pyridine derivatives with benzoic acid precursors. A common approach is to use reductive amination or nucleophilic substitution under acidic/basic conditions. For example:

  • Ester Hydrolysis: Use LiOH in THF/H₂O (3:2) to hydrolyze methyl esters to carboxylic acids, as demonstrated in analogous benzoic acid derivatives (e.g., 70–90% yields) .
  • Cyclization: Sodium hypochlorite in ethanol at room temperature facilitates cyclization reactions, as seen in the synthesis of triazolopyridine derivatives (e.g., 3-hour reaction time, 91% yield) .
    Yield Optimization: Adjust stoichiometry (1:1.2 molar ratio for nucleophilic reagents), use anhydrous solvents, and monitor progress via TLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions. For example, pyridinyl protons appear as doublets at δ 8.09–8.50 ppm, while aromatic benzoic acid protons resonate at δ 7.02–7.87 ppm .
  • FTIR: Identify characteristic peaks: C=O (1680–1720 cm1 ^{-1}), N–H (3200–3400 cm1 ^{-1}), and aromatic C–C (1500–1600 cm1 ^{-1}) .
  • HPLC/MS: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 256–334 for related derivatives) .

Q. What solvent systems are recommended for solubility and stability studies?

Methodological Answer:

  • Solubility: Test in DMSO (high solubility for biological assays), ethanol, or THF. For aqueous solutions, adjust pH to >6 using NaOH to deprotonate the carboxylic acid group .
  • Stability: Conduct accelerated degradation studies under UV light, heat (40–60°C), and varied pH (2–9) to assess hydrolytic/oxidative stability. Monitor via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PPARγ. The pyridinyl and benzoic acid moieties often bind to hydrophobic pockets, while the carboxylic acid forms hydrogen bonds .
  • QSAR Studies: Correlate substituent electronic properties (Hammett σ constants) with activity. For example, electron-withdrawing groups (e.g., CF3_3) enhance receptor binding affinity .

Q. How can contradictory data in biological assays (e.g., IC50_{50}50​ variability) be resolved?

Methodological Answer:

  • Assay Reproducibility: Standardize protocols (e.g., cell line passage number, serum-free conditions) and use internal controls (e.g., GW1929 for PPARγ agonist studies) .
  • Metabolite Interference: Perform LC-MS/MS to identify degradation products or metabolites that may alter activity .
  • Statistical Analysis: Apply ANOVA or Student’s t-test to compare replicates and exclude outliers (p < 0.05) .

Q. What strategies enable the design of multi-step syntheses for analogs with enhanced bioactivity?

Methodological Answer:

  • Retrosynthetic Analysis: Break the molecule into pyridine and benzoic acid precursors. Use Suzuki-Miyaura coupling for aryl-aryl bonds or amidation for side-chain modifications .
  • Parallel Synthesis: Employ combinatorial libraries with varied substituents (e.g., methyl, trifluoromethyl) on the pyridine ring to optimize steric/electronic effects .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • X-ray Crystallography: Grow single crystals via slow evaporation (e.g., MeOH/CH2 _2Cl2_2). Analyze dihedral angles between pyridine and benzoic acid planes; deviations >10° indicate steric strain .
  • DFT Calculations: Compare experimental bond lengths/angles with B3LYP/6-31G* optimized structures to validate conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.